molecular formula C13H21N3 B15061518 3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine

3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B15061518
M. Wt: 219.33 g/mol
InChI Key: OCWQFDWGLZRYQD-UHFFFAOYSA-N
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Description

3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C13H21N3. It is a derivative of pyridine and pyrrolidine, which are both important structures in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with butyl-substituted pyrrolidine. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit specific enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine is unique due to its combined structure of pyridine and pyrrolidine, which imparts specific chemical and biological properties. This dual structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .

Biological Activity

3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine is a compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. The unique structure, characterized by a pyridine ring substituted with a butylpyrrolidine moiety, suggests various mechanisms of action that may modulate receptor activity or interfere with cellular signaling pathways. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data and case studies.

  • Molecular Formula : C13H18N2
  • Molecular Weight : 206.30 g/mol

Research indicates that compounds similar to this compound often exhibit activity against various biological targets. The specific mechanisms of action are still under investigation, but they likely involve:

  • Modulation of neurotransmitter receptors.
  • Interaction with cellular signaling pathways.

Biological Activity

Based on existing studies, the biological activity of this compound can be summarized as follows:

Receptor Interactions

  • Mu Opioid Receptor (MOR) : Compounds with structural similarities have shown potential as MOR agonists, suggesting analgesic properties with reduced abuse liability .
  • Dopamine D3 Receptors : The compound may act as an antagonist or partial agonist at D3 receptors, which are implicated in various central nervous system disorders .

Case Studies

Several studies have explored the pharmacological profile of related compounds:

  • Study on Neuropeptide S Antagonists : A series of compounds were synthesized and evaluated for their antagonist activity at neuropeptide S receptors, revealing significant insights into structure–activity relationships that could be applicable to this compound .
  • Dual Targeting Approaches : Research has focused on designing dual-target ligands for MOR and D3 receptors, indicating the potential for this compound to serve as a scaffold for developing novel therapeutics aimed at pain management and addiction treatment .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-(1-Methylpyrrolidin-2-yl)pyridin-2-amineC12H16N2Methyl substitution alters lipophilicity
4-(1-Pentylpyrrolidin-2-yl)pyridineC14H20N2Longer alkyl chain may enhance receptor binding
3-(1-Ethylpyrrolidin-2-yl)pyridineC13H18N2Ethyl group affects solubility and bioavailability

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

3-(1-butylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H21N3/c1-2-3-9-16-10-5-7-12(16)11-6-4-8-15-13(11)14/h4,6,8,12H,2-3,5,7,9-10H2,1H3,(H2,14,15)

InChI Key

OCWQFDWGLZRYQD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=C(N=CC=C2)N

Origin of Product

United States

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